3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide
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Overview
Description
3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including potential anticancer properties . The structure of this compound features a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties, along with a benzyl group and a difluorophenyl-propanamide side chain.
Preparation Methods
The synthesis of 3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving an appropriate precursor such as 2-aminobenzamide and a triazole derivative.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl bromide or a similar reagent.
Attachment of the difluorophenyl-propanamide side chain: This can be accomplished through an amide coupling reaction using a difluorophenyl-propanoic acid derivative and a coupling reagent like EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions will depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide involves its interaction with specific molecular targets. One proposed mechanism is its ability to intercalate into DNA, disrupting the normal function of the DNA and potentially leading to cell death . This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to 3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide include other triazoloquinazoline derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds also feature a triazoloquinazoline core and have been studied for their DNA intercalation and anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have shown potential as kinase inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds .
Properties
CAS No. |
2309222-08-8 |
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Molecular Formula |
C25H19F2N5O2 |
Molecular Weight |
459.457 |
IUPAC Name |
3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide |
InChI |
InChI=1S/C25H19F2N5O2/c26-19-11-10-17(14-20(19)27)28-23(33)13-12-22-29-30-25-31(15-16-6-2-1-3-7-16)24(34)18-8-4-5-9-21(18)32(22)25/h1-11,14H,12-13,15H2,(H,28,33) |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NC5=CC(=C(C=C5)F)F |
solubility |
not available |
Origin of Product |
United States |
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